molecular formula C18H15BrO4S B12267793 Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate

Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate

Cat. No.: B12267793
M. Wt: 407.3 g/mol
InChI Key: XFJAVPKFOLKEQK-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a naphthalene ring fused with a benzene ring, which is further substituted with bromine, ethoxy, and sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with naphthalen-1-ol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of naphthalen-1-yl 4-azido-3-ethoxybenzene-1-sulfonate.

    Oxidation: Formation of naphthalen-1-yl 4-bromo-3-formylbenzene-1-sulfonate.

    Reduction: Formation of naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfinate.

Scientific Research Applications

Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonate group can interact with amino acid residues in proteins, leading to conformational changes and loss of function .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-ylmethanamine;hydrobromide
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • N-(Naphthalen-1-yl) phenazine-1-carboxamide

Uniqueness

Naphthalen-1-yl 4-bromo-3-ethoxybenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine, ethoxy, and sulfonate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C18H15BrO4S

Molecular Weight

407.3 g/mol

IUPAC Name

naphthalen-1-yl 4-bromo-3-ethoxybenzenesulfonate

InChI

InChI=1S/C18H15BrO4S/c1-2-22-18-12-14(10-11-16(18)19)24(20,21)23-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3

InChI Key

XFJAVPKFOLKEQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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